Benzene, 1-(2,2-diethoxyethoxy)-2-nitro-
Description
Benzene, 1-(2,2-diethoxyethoxy)-2-nitro- is a nitro-substituted aromatic compound featuring a 2,2-diethoxyethoxy group at the para position (position 1) and a nitro (-NO₂) group at the ortho position (position 2). The 2,2-diethoxyethoxy moiety (-OCH₂CH(OCH₂CH₃)₂) is an acetal derivative, imparting unique steric and electronic properties to the molecule. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where the nitro group can be reduced to amines or participate in electrophilic substitution reactions.
Properties
IUPAC Name |
1-(2,2-diethoxyethoxy)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-3-16-12(17-4-2)9-18-11-8-6-5-7-10(11)13(14)15/h5-8,12H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWIUOLZBJJDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=CC=C1[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60484367 | |
| Record name | Benzene, 1-(2,2-diethoxyethoxy)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61144-93-2 | |
| Record name | Benzene, 1-(2,2-diethoxyethoxy)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2,2-diethoxyethoxy)-2-nitro- typically involves the nitration of a precursor compound, such as Benzene, 1-(2,2-diethoxyethoxy)-. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(2,2-diethoxyethoxy)-2-nitro- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Major Products Formed
Reduction: Benzene, 1-(2,2-diethoxyethoxy)-2-amino-.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 1-(2,2-diethoxyethoxy)-2-nitro- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(2,2-diethoxyethoxy)-2-nitro- involves its interaction with molecular targets through its nitro and 2,2-diethoxyethoxy groups. The nitro group can participate in redox reactions, while the 2,2-diethoxyethoxy group can enhance the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Benzene, 1-(2,2-diethoxyethoxy)-2-nitro | -OCH₂CH(OCH₂CH₃)₂ (1), -NO₂ (2) | C₁₂H₁₇NO₅* | ~255* | Bulky acetal group, moderate polarity |
| 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene | -OCH₂CF₃ (1), -NO₂ (2) | C₈H₆F₃NO₃ | 233.13 | Electron-withdrawing CF₃ group, high polarity |
| 2-(3-Bromophenoxy)acetaldehyde diethyl acetal | -OCH₂CH(OCH₂CH₃)₂ (1), -Br (3) | C₁₂H₁₇BrO₃ | 289.17 | Bromine substituent, acetal stability |
| Benzene, 1-methoxy-2-nitro | -OCH₃ (1), -NO₂ (2) | C₇H₇NO₃ | 153.14 | Simple methoxy group, high crystallinity |
| Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro | -CF₂Cl (1), -CH₃ (2), -NO₂ (4) | C₉H₇ClF₃NO₃ | 269.61 | Halogen-rich, steric hindrance |
*Estimated values for target compound.
Electronic and Steric Effects
- Nitro Group Influence : The nitro group in all analogs strongly withdraws electrons, directing electrophilic substitution to meta positions. However, steric hindrance from bulky substituents (e.g., diethoxyethoxy, trifluoroethoxy) may limit reactivity .
- Acetal vs. Trifluoroethoxy : The diethoxyethoxy group (target compound) enhances lipophilicity compared to the polar trifluoroethoxy group in 1-nitro-2-(2,2,2-trifluoroethoxy)benzene. The latter’s CF₃ group increases acidity and oxidative stability .
Physicochemical Properties
- Solubility : The diethoxyethoxy group improves solubility in organic solvents (e.g., DCM, THF) compared to the methoxy analog (), which is more crystalline and water-insoluble .
- Stability : Acetal groups hydrolyze under acidic conditions, releasing acetaldehyde. This contrasts with the trifluoroethoxy group (), which resists hydrolysis but may degrade under UV light due to C-F bond instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
